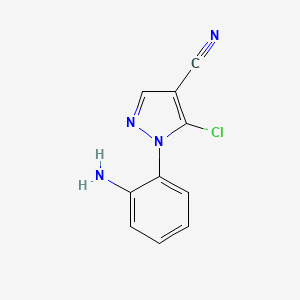

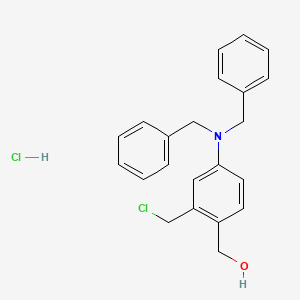

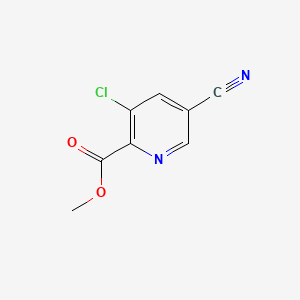

![molecular formula C6H12ClNO B573014 2-Oxaspiro[3.3]heptan-6-amine hydrochloride CAS No. 1363381-78-5](/img/structure/B573014.png)

2-Oxaspiro[3.3]heptan-6-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Oxaspiro[3.3]heptan-6-amine hydrochloride” is a chemical compound with the CAS Number: 1523618-04-3 . It has a molecular weight of 149.62 .

Molecular Structure Analysis

The InChI code for “2-Oxaspiro[3.3]heptan-6-amine hydrochloride” is 1S/C6H11NO.ClH/c7-5-1-6(2-5)3-8-4-6;/h5H,1-4,7H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-Oxaspiro[3.3]heptan-6-amine hydrochloride” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The scientific research on 2-Oxaspiro[3.3]heptan-6-amine hydrochloride primarily revolves around its synthesis, chemical properties, and its application as a building block in medicinal chemistry. A practical route to synthesize 2,6-diazaspiro[3.3]heptanes, which are structurally related to 2-Oxaspiro[3.3]heptan-6-amine hydrochloride, has been developed. This process involves reductive amination of available aldehydes with primary amines or anilines, facilitating both library and large-scale synthesis with high yields (Hamza et al., 2007). Furthermore, an improved synthesis method for the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane, showcasing its isolation as a sulfonic acid salt, has been detailed. This approach yields a product with enhanced stability and solubility, broadening the scope of reaction conditions applicable to this spirobicyclic compound (van der Haas et al., 2017).

Application in Drug Design and Medicinal Chemistry

The synthesis of novel spirocyclic compounds, including those derived from or related to 2-Oxaspiro[3.3]heptan-6-amine hydrochloride, plays a crucial role in the development of new pharmaceuticals. For instance, ketoreductase-catalyzed reduction has facilitated access to axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives. These compounds, after being converted into ester alcohol, amino acid, and amino alcohol building blocks, have maintained high enantiopurity. This process illustrates the potential of such spirocyclic compounds in generating stereospecific building blocks for drug discovery (O'Dowd et al., 2022). Additionally, the diversity-oriented synthesis approaches have led to the creation of functionalized pyrrolidines, piperidines, and azepines through the conversion of omega-unsaturated dicyclopropylmethylamines into heterocyclic 5-azaspiro[2.4]heptanes, highlighting the versatility of these spirocyclic compounds in chemistry-driven drug discovery (Wipf et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-oxaspiro[3.3]heptan-6-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-5-1-6(2-5)3-8-4-6;/h5H,1-4,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSRDAQLBHZRBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12COC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxaspiro[3.3]heptan-6-amine hydrochloride | |

CAS RN |

1523618-04-3 |

Source

|

| Record name | 2-Oxaspiro[3.3]heptan-6-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-oxa-spiro[3.3]heptane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

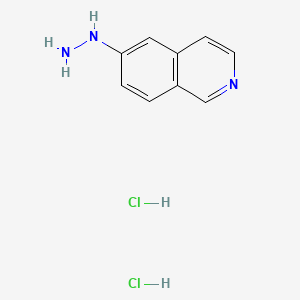

![cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B572932.png)

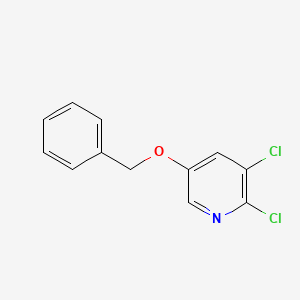

![1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B572937.png)

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B572944.png)